molecular formula C16H10Br2N4 B3394635 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline CAS No. 606126-86-7

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline

Cat. No.: B3394635
CAS No.: 606126-86-7
M. Wt: 418.08 g/mol
InChI Key: FJJMUZCARVQHSD-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with bromine atoms at the 5 and 8 positions and pyrrole rings at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.

    Bromination: The quinoxaline core is then brominated at the 5 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.

    Pyrrole Substitution: The final step involves the introduction of pyrrole rings at the 2 and 3 positions. This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate pyrrole derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for bromination and coupling reactions to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline dioxides.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dichloro-2,3-di(1H-pyrrol-2-yl)quinoxaline: Similar structure but with chlorine atoms instead of bromine.

    5,8-Difluoro-2,3-di(1H-pyrrol-2-yl)quinoxaline: Similar structure but with fluorine atoms instead of bromine.

    5,8-Diiodo-2,3-di(1H-pyrrol-2-yl)quinoxaline: Similar structure but with iodine atoms instead of bromine.

Uniqueness

5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall stability.

Properties

IUPAC Name

5,8-dibromo-2,3-bis(1H-pyrrol-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N4/c17-9-5-6-10(18)14-13(9)21-15(11-3-1-7-19-11)16(22-14)12-4-2-8-20-12/h1-8,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJMUZCARVQHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC=CN4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631559
Record name 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606126-86-7
Record name 5,8-Dibromo-2,3-di(1H-pyrrol-2-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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